An In-depth Technical Guide to BzNH-BS (SNIPER(ER)-87): A PROTAC Targeting Estrogen Receptor Alpha
An In-depth Technical Guide to BzNH-BS (SNIPER(ER)-87): A PROTAC Targeting Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BzNH-BS, also known as SNIPER(ER)-87. This molecule is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα), a key target in the development of therapies for hormone-dependent cancers. This document details the mechanism of action, summarizes key quantitative data, and provides illustrative experimental protocols and workflow diagrams relevant to the study and application of this compound.
Chemical Structure and Properties
BzNH-BS, systematically named N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide, is a chimeric molecule. It is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of PROTAC.
The structure of BzNH-BS consists of three key components:
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A ligand for the target protein: In the case of the related and well-characterized SNIPER(ER)-87, this is 4-hydroxytamoxifen, which binds to Estrogen Receptor Alpha (ERα).
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A ligand for an E3 ubiquitin ligase: SNIPER(ER)-87 utilizes a derivative of LCL161 to recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase.[1][2] Initial information on BzNH-BS suggested a methyl-bestatin ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1); however, more recent and detailed findings on the SNIPER(ER)-87 variant point to the use of an LCL161 derivative.
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A linker: These two ligands are connected by a polyethylene glycol (PEG)-based linker.
Table 1: Physicochemical Properties of BzNH-BS
| Property | Value | Source |
| IUPAC Name | N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide | PubChem |
| Molecular Formula | C35H54N4O9 | PubChem |
| Molecular Weight | 674.8 g/mol | PubChem |
| CAS Number | 2443928-42-3 | PubChem |
| PubChem CID | 138377576 | PubChem |
| XLogP3 | 1.3 | PubChem |
| Polar Surface Area | 180 Ų | PubChem |
| Solubility | Soluble in DMSO | Tocris Bioscience |
Mechanism of Action: Targeted Protein Degradation
BzNH-BS (SNIPER(ER)-87) functions as a PROTAC to induce the targeted degradation of ERα. The process is initiated by the simultaneous binding of the molecule to both ERα and the IAP E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of ERα by the E3 ligase. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.[2]
Figure 1. Mechanism of ERα degradation by BzNH-BS (SNIPER(ER)-87).
Biological Activity
SNIPER(ER)-87 is a potent degrader of ERα. Its biological activity has been characterized in various in vitro and in vivo models.
Table 2: In Vitro Biological Activity of SNIPER(ER)-87
| Parameter | Cell Line | Value | Source |
| DC50 (50% Degradation Concentration) | - | 3 nM | Tocris Bioscience |
| IC50 (50% Inhibitory Concentration) | MCF-7 (ERα-positive breast cancer) | 15.6 nM | MedchemExpress |
| IC50 (50% Inhibitory Concentration) | T47D (ERα-positive breast cancer) | 9.6 nM | MedchemExpress |
Experimental Protocols
General Synthesis of SNIPER Compounds
While a specific, detailed synthesis protocol for BzNH-BS or SNIPER(ER)-87 is not publicly available, a general strategy for the synthesis of SNIPERs involves the separate synthesis of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation. A book chapter on the topic outlines the general design and synthesis of SNIPER compounds, which can serve as a foundational guide for chemists.[3]
Figure 2. General workflow for the synthesis of SNIPER compounds.
Western Blot for ERα Degradation
This protocol is for assessing the degradation of ERα in cells treated with BzNH-BS (SNIPER(ER)-87).
Materials:
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MCF-7 or T47D cells
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BzNH-BS (SNIPER(ER)-87)
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Cell lysis buffer (e.g., RIPA buffer)
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against ERα
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Plate cells and treat with varying concentrations of BzNH-BS for a specified time (e.g., 24 hours).
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Cell Lysis: Wash cells with PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Figure 3. Experimental workflow for Western Blot analysis of ERα degradation.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of BzNH-BS (SNIPER(ER)-87) on the viability of cancer cells.
Materials:
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MCF-7 or T47D cells
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BzNH-BS (SNIPER(ER)-87)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of BzNH-BS and incubate for a desired period (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Figure 4. Experimental workflow for the MTT cell viability assay.
Applications in Drug Development
BzNH-BS (SNIPER(ER)-87) and similar PROTACs targeting ERα represent a promising therapeutic strategy for ER-positive breast cancers. By inducing the degradation of ERα, these molecules can overcome some of the resistance mechanisms that develop against traditional ER antagonists. The catalytic nature of PROTACs may also allow for lower dosing and potentially reduced off-target effects. Further research and development in this area could lead to novel and more effective treatments for hormone-dependent malignancies.
Conclusion
References
- 1. SNIPER(ER)-87 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
